5-(7-(5-Hydro-4-ethyl-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole
Overview
Description
“5-(7-(5-Hydro-4-ethyl-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole” is a solid compound that belongs to the phenol ethers . These are aromatic compounds containing an ether group substituted with a benzene ring . The molecular formula of this compound is C22H30N2O3 . This substance targets the protein genome polyprotein .
Molecular Structure Analysis
The molecular weight of this compound is 370.5 g/mol . The InChI representation of this compound is InChI=1S/C22H30N2O3/c1-3-19-16-26-22 (23-19)18-10-12-20 (13-11-18)25-14-8-6-4-5-7-9-21-15-17 (2)24-27-21/h10-13,15,19H,3-9,14,16H2,1-2H3/t19-/m0/s1
. The canonical SMILES representation is CCC1COC (=N1)C2=CC=C (C=C2)OCCCCCCCC3=CC (=NO3)C
.
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 536.0±50.0 °C at 760 mmHg . The compound has a molar refractivity of 106.2±0.5 cm³ . It has 5 hydrogen bond acceptors and 0 hydrogen bond donors . It also has 11 freely rotating bonds . The polar surface area of the compound is 57 Ų .
Scientific Research Applications
Photochemical Synthesis and Larvicidal Activity
Isoxazole derivatives, like the one , have been synthesized using photochemical methods. A study demonstrated the successful photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, highlighting their potential in mild conditions. Remarkably, some of these compounds displayed larvicidal activity against Aedes aegypti, indicating their potential use in controlling mosquito populations (Sampaio et al., 2023).
Anticancer and Electrochemical Behavior
In another research, isoxazole derivatives were synthesized using an eco-friendly method and evaluated for their anticancer properties. Several derivatives showed promising anticancer activity against lung cancer A549 cells. Moreover, these compounds exhibited notable electrochemical behavior, suggesting their potential as antioxidants and novel drug candidates (Badiger, Khatavi, & Kamanna, 2022).
Synergistic Effects with Antitumor Drugs
Isoxazole and isothiazole derivatives of comenic acid were synthesized and tested in conjunction with an antitumor drug, Temobel. The combination showed a synergistic effect in chemotherapy for brain tumors, indicating the potential of isoxazole derivatives in enhancing the efficacy of existing cancer treatments (Kletskov et al., 2018).
Mechanism of Action
This compound targets the protein genome polyprotein . However, the exact mechanism of action is not specified in the available resources.
properties
IUPAC Name |
5-[7-[4-[(4S)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-3-methyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-3-19-16-26-22(23-19)18-10-12-20(13-11-18)25-14-8-6-4-5-7-9-21-15-17(2)24-27-21/h10-13,15,19H,3-9,14,16H2,1-2H3/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDSRPCFNWOUFP-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149970 | |
Record name | Win 56590 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(7-(5-Hydro-4-ethyl-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole | |
CAS RN |
112270-39-0 | |
Record name | Win 56590 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112270390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-5-(7-(4-(4-Ethyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methylisoxazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08725 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Win 56590 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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